Methanesulfonic acid--octadec-11-en-1-ol (1/1)
Overview
Description
Methanesulfonic acid–octadec-11-en-1-ol (1/1) is a chemical compound with the molecular formula C19H40O4S and a molecular weight of 364.6 g/mol. This compound is a combination of methanesulfonic acid and octadec-11-en-1-ol, which is an unsaturated alcohol. Methanesulfonic acid is a strong acid commonly used in organic synthesis, while octadec-11-en-1-ol is a long-chain alcohol with an unsaturated bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–octadec-11-en-1-ol (1/1) typically involves the reaction of methanesulfonic acid with octadec-11-en-1-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid–octadec-11-en-1-ol (1/1) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–octadec-11-en-1-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The unsaturated bond in octadec-11-en-1-ol can be oxidized to form epoxides or diols.
Reduction: The methanesulfonic acid moiety can be reduced to form methanesulfinic acid or methanethiol.
Substitution: The hydroxyl group in octadec-11-en-1-ol can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base such as pyridine.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Methanesulfinic acid, methanethiol, or alkanes.
Substitution: Ethers, esters, or alkylated derivatives.
Scientific Research Applications
Methanesulfonic acid–octadec-11-en-1-ol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and ethers.
Biology: Employed in the study of lipid metabolism and membrane biology due to its long-chain alcohol component.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of methanesulfonic acid–octadec-11-en-1-ol (1/1) involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonic acid moiety can act as a proton donor, facilitating acid-catalyzed reactions. The octadec-11-en-1-ol component can interact with lipid membranes, altering their fluidity and permeability. These interactions can affect various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid–octadec-9-en-1-ol (1/1): Similar structure but with a double bond at a different position.
Methanesulfonic acid–octadecan-1-ol (1/1): Saturated analog without the unsaturated bond.
Methanesulfonic acid–hexadec-11-en-1-ol (1/1): Shorter chain length with a similar unsaturated bond.
Uniqueness
Methanesulfonic acid–octadec-11-en-1-ol (1/1) is unique due to its specific combination of a strong acid and a long-chain unsaturated alcohol. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable in various applications.
Properties
IUPAC Name |
methanesulfonic acid;octadec-11-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h7-8,19H,2-6,9-18H2,1H3;1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIGPEXTVCCRJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCO.CS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50800830 | |
Record name | Methanesulfonic acid--octadec-11-en-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50800830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648880-73-3 | |
Record name | Methanesulfonic acid--octadec-11-en-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50800830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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